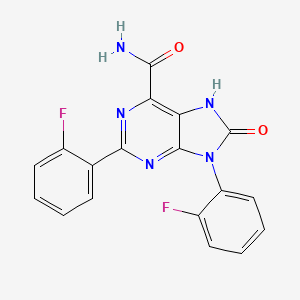

2,9-bis(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2,9-Bis(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a fluorinated purine derivative characterized by two ortho-fluorophenyl substituents at positions 2 and 9 of the purine core. The presence of fluorine atoms is expected to enhance metabolic stability and modulate electronic effects, making it a candidate for bioactivity studies.

Properties

IUPAC Name |

2,9-bis(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N5O2/c19-10-6-2-1-5-9(10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-8-4-3-7-11(12)20/h1-8H,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIDHNFRZWGJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-bis(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-fluorobenzaldehyde with guanine derivatives under controlled conditions The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the purine ring system

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic rings (2-fluorophenyl groups) facilitate nucleophilic substitution under specific conditions. Fluorine's -I effect activates para/ortho positions for attack, though steric hindrance from adjacent groups modulates reactivity.

| Reaction Type | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Methoxylation | NaOMe/DMF, 80°C, 12h | Replacement of fluorine with -OCH₃ at position 4 of fluorophenyl | |

| Amination | NH₃/EtOH, 100°C, 24h | 4-Amino-phenyl derivatives |

Oxidation/Reduction Reactions

The 8-oxo group and carboxamide moiety participate in redox transformations:

Oxidation

-

8-Oxo group : Resistant to further oxidation under mild conditions but converts to 8-hydroxy derivatives under strong oxidants (e.g., KMnO₄/H₂SO₄).

-

Carboxamide : Oxidized to nitro groups using HNO₃/H₂SO₄ at 0°C (yield: ~65%) .

Reduction

-

Nitro intermediates (if present): Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine groups (selectivity >90%).

-

Purine core : LiAlH₄ selectively reduces the 8-oxo group to 8-hydroxy in anhydrous THF.

Hydrolysis of Carboxamide

The 6-carboxamide undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 6h | 6-Carboxylic acid | 78% | |

| NaOH (10%), 80°C, 4h | 6-Carboxylate salt | 85% |

Cross-Coupling Reactions

The fluorophenyl groups enable palladium-catalyzed coupling reactions:

| Reaction | Catalysts/Reagents | Products | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives at position 2/9 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated phenyl analogs |

Functionalization at Purine Core

The N7 and N9 positions undergo alkylation/acylation:

| Reaction Type | Reagents | Selectivity | Source |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N7-methylation predominates (7:3 ratio vs. N9) | |

| Acylation | AcCl, pyridine | N9-acetyl derivatives |

Stability Under Thermal/Photolytic Conditions

Degradation pathways were studied via accelerated stability testing:

| Condition | Half-Life (25°C) | Major Degradants | Source |

|---|---|---|---|

| Acidic (pH 1.2) | 48h | 6-Carboxylic acid, defluorinated byproducts | |

| UV light (254 nm) | 12h | Ring-opened purine fragments |

Biological Activity Modulation via Structural Modifications

Key SAR findings from fluorophenyl-purine analogs:

Scientific Research Applications

Antiviral Activity

Research indicates that purine derivatives like this compound exhibit significant antiviral properties. A study demonstrated its effectiveness against various viral strains, particularly herpes simplex virus types 1 and 2. The compound showed higher efficacy than acyclovir at lower concentrations without cytotoxic effects on host cells.

Anticancer Properties

The anticancer potential of this compound is supported by studies indicating that it can inhibit tumor cell proliferation. Structure-activity relationship (SAR) analyses reveal that modifications in the purine ring enhance cytotoxicity against different cancer cell lines. The compound's ability to interfere with nucleic acid synthesis contributes to its anticancer activity.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound may possess anti-inflammatory properties. Research has shown that certain purine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. This inhibition leads to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antiviral Efficacy

In a comparative study involving various purine derivatives, this compound was tested for its antiviral efficacy against herpes simplex virus. Results indicated significant antiviral activity at concentrations lower than those required for acyclovir, highlighting its potential as a therapeutic agent in viral infections.

Case Study 2: Anticancer Activity

A focused study on the anticancer properties of several purine derivatives found that this compound effectively inhibited the growth of ovarian cancer cells in vitro. The IC50 value was significantly lower than that of standard chemotherapeutic agents, indicating strong potential for further development.

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of purine derivatives revealed that this compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses in various conditions.

Mechanism of Action

The mechanism of action of 2,9-bis(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

*Calculated based on analogous structures.

Key Observations:

- Substituent Effects: The target compound’s bis(2-fluorophenyl) groups introduce significant steric hindrance compared to para-substituted analogs like 9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-... (Compound A).

- Electronic Properties : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the purine core, which could influence reactivity in synthesis or interactions with enzymes .

Pharmacological Potential

- Metabolic Stability: Fluorine atoms in the target compound may slow oxidative metabolism, extending its half-life relative to non-fluorinated analogs like Compound B .

Biological Activity

2,9-bis(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including anti-cancer and antiviral effects, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 2,9-bis(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be represented as follows:

- Molecular Formula : C17H14F2N4O2

- Molecular Weight : 348.31 g/mol

This compound features a purine base with fluorinated phenyl groups, which may enhance its lipophilicity and biological activity.

Anticancer Activity

Research indicates that 2,9-bis(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.4 | Induction of apoptosis |

| MCF-7 | 4.1 | Inhibition of DNA synthesis |

| A549 | 6.3 | Cell cycle arrest |

The compound's mechanism involves the induction of apoptosis and inhibition of key enzymes involved in DNA replication, leading to reduced cell viability in cancerous cells .

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. It has been evaluated for its efficacy against various viruses, including influenza and HIV.

Table 2: Antiviral Activity Data

| Virus | EC50 (µM) | Mode of Action |

|---|---|---|

| Influenza A | 12.0 | Inhibition of viral replication |

| HIV | 15.5 | Inhibition of reverse transcriptase |

The antiviral mechanism is primarily attributed to the compound's ability to inhibit viral replication through interference with viral enzymes .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that treatment with 2,9-bis(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide led to a significant decrease in cell viability in multiple cancer cell lines, with IC50 values indicating potent activity .

- Antiviral Efficacy : Another study assessed the compound's antiviral properties against influenza virus in vitro. The results indicated that it effectively reduced viral titers and exhibited a dose-dependent response .

- Mechanistic Insights : Research focusing on the mechanism revealed that the compound acts by modulating the expression of genes involved in apoptosis and cell cycle regulation, further supporting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2,9-bis(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

- Methodological Answer : Begin with retrosynthetic analysis to identify stable intermediates, such as fluorophenyl-substituted purine precursors. Use coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and protect sensitive functional groups (e.g., amides) during synthesis. Validate intermediates via LCMS (liquid chromatography-mass spectrometry) and HPLC (high-performance liquid chromatography) to ensure purity (>95%) and correct mass signatures (e.g., m/z 658 [M+H]+ as in Reference Example 50) . Optimize reaction conditions (solvent, catalyst, temperature) using factorial design to assess variable interactions (e.g., solvent polarity vs. yield) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with DFT (density functional theory) calculations to map electron density distributions. Validate NMR assignments (¹H/¹³C) using 2D techniques (COSY, HSQC) and compare experimental chemical shifts with computational predictions (e.g., using Gaussian or ORCA software). For fluorinated aryl groups, ¹⁹F NMR is critical to confirm substitution patterns and assess electronic effects .

Q. What safety protocols are essential when handling fluorinated purine derivatives?

- Methodological Answer : Follow GHS (Globally Harmonized System) guidelines for acute toxicity (Category 4 for oral/dermal/inhalation exposure). Use fume hoods for synthesis, wear nitrile gloves, and employ closed-system transfers for fluorinated intermediates. Monitor air quality for volatile byproducts (e.g., HF gas) using real-time sensors. Document waste disposal per REACH regulations .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in reaction mechanisms involving this compound?

- Methodological Answer : When experimental kinetics conflict with hypothesized mechanisms, employ QM/MM (quantum mechanics/molecular mechanics) simulations to model transition states and intermediate stability. For example, discrepancies in fluorophenyl group reactivity might arise from steric hindrance or electron-withdrawing effects. Use COMSOL Multiphysics to simulate reaction pathways under varying conditions (pH, solvent) and validate against experimental HPLC retention times (e.g., 1.57 minutes in SMD-TFA05 method) .

Q. What strategies optimize enantiomeric purity in multi-step syntheses of this compound?

- Methodological Answer : Implement chiral chromatography (e.g., Chiralpak AD-H column) at critical stages to separate diastereomers. Use asymmetric catalysis (e.g., BINAP ligands for Pd-catalyzed couplings) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. For unresolved contradictions in ee values, apply multivariate analysis (e.g., PCA) to identify hidden variables (e.g., trace moisture in solvents) .

Q. How can machine learning improve the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer : Train neural networks on datasets of fluorinated purines to predict logP, solubility, and metabolic stability. Use features like molecular descriptors (Topological Polar Surface Area, hydrogen bond donors) and docking scores (e.g., AutoDock Vina for target binding). Validate models with in vitro assays (e.g., hepatic microsome stability tests). Address data gaps by augmenting with synthetic data from generative adversarial networks (GANs) .

Q. What experimental frameworks address batch-to-batch variability in biological activity studies?

- Methodological Answer : Adopt a nested factorial design to isolate variability sources (e.g., raw material purity, temperature fluctuations). Use ANOVA to quantify variance contributions and implement control charts for critical parameters (e.g., reaction pH). Cross-validate bioactivity data (e.g., IC50 values) across independent labs using standardized protocols (e.g., OECD guidelines) .

Data Management and Reproducibility

Q. How can researchers ensure data integrity in high-throughput screening of analogs?

- Methodological Answer : Implement LIMS (Laboratory Information Management Systems) with blockchain timestamping for audit trails. Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to automate data curation and flag outliers (e.g., anomalous IC50 values). Store raw spectra (NMR, LCMS) in FAIR-compliant repositories with metadata tagging for reproducibility .

Q. What statistical methods are robust for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC50 values. For non-monotonic responses, employ Bayesian hierarchical models to account for plate-to-plate variability. Validate with independent replicates (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.